1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Description

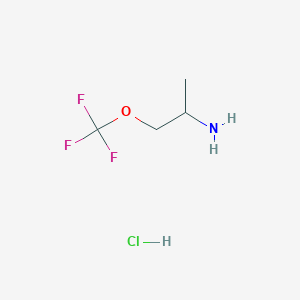

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a fluorinated ethylamine derivative with the molecular formula C₃H₇F₃NO·HCl and CAS number 886050-51-7 . Structurally, it consists of an ethylamine backbone substituted with a methyl group on the amine nitrogen and a trifluoromethoxy (-O-CF₃) group on the adjacent carbon. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and bioavailability in drug candidates . However, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

IUPAC Name |

1-(trifluoromethoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKYDGXVATMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206668-18-8 | |

| Record name | 1-(trifluoromethoxy)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves the reaction of 1-methyl-2-trifluoromethoxy-ethylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-methyl-2-trifluoromethoxy-ethylamine hydrochloride, enabling comparative analysis of their properties and applications.

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride

- Molecular Formula : C₃H₇ClF₃N

- CAS Number: Not explicitly provided (see ).

- Molecular Weight : 149.54 g/mol .

- Key Differences : Replaces the trifluoromethoxy (-O-CF₃) group with a trifluoroethyl (-CF₂-CH₃) moiety.

- Applications : Used in organic synthesis, particularly for introducing trifluoromethyl groups into molecules .

- Synthesis : Likely synthesized via methylation of 2,2,2-trifluoroethylamine, followed by HCl salt formation.

1-(3-Methoxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO

- CAS Number : 854184-18-2 .

- Molecular Weight : 195.67 g/mol .

- Key Differences : Features a methoxyphenyl aromatic ring instead of fluorinated substituents.

- Applications : Employed as a biochemical reagent in neurotransmitter research due to structural resemblance to phenethylamine derivatives .

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₀NOF₃·HCl

- CAS Number : 65686-77-3 .

- Molecular Weight : 241.63 g/mol .

- Key Differences : Combines a trifluoromethyl group with a methoxyphenyl ring, creating a hybrid aromatic-fluorinated structure.

- Applications : A research chemical in medicinal chemistry for studying fluorinated analogs of bioactive molecules .

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine Hydrochloride

- Molecular Formula : C₉H₈ClF₆N

- CAS Number : 1260618-04-9 .

- Molecular Weight : 291.62 g/mol (calculated).

- Key Differences : Contains a chiral center and a bis(trifluoromethyl)phenyl group, enhancing steric and electronic effects.

- Applications : Investigated for asymmetric synthesis and as a ligand in catalysis .

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Research Insights

Structural Impact on Solubility: Fluorinated compounds like this compound exhibit lower aqueous solubility compared to non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethylamine HCl) due to the hydrophobic trifluoromethoxy group. However, they show improved solubility in organic solvents like chloroform or methanol .

Synthetic Challenges :

- The synthesis of trifluoromethoxy-substituted amines requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxyphenyl derivatives are more straightforward to prepare via nucleophilic substitution .

Toxicological Data Gaps: Limited toxicity studies exist for fluorinated ethylamine hydrochlorides. For example, Thiophene fentanyl hydrochloride (a structurally distinct analog) highlights the need for thorough toxicological profiling of novel fluorinated compounds .

Applications in Drug Development :

- The trifluoromethoxy group in 1-methyl-2-trifluoromethoxy-ethylamine HCl enhances resistance to oxidative degradation, making it valuable in prodrug design .

Biological Activity

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, a compound with the molecular formula and a molecular weight of approximately 179.57 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylamine backbone with a methyl group on one terminal carbon and a trifluoromethoxy group on the other. The presence of the trifluoromethoxy group enhances its chemical properties, making it a versatile building block in organic synthesis and potentially impacting its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.57 g/mol |

| Functional Groups | Ethylamine, Trifluoromethoxy |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance binding affinity to various enzymes and receptors, which may lead to diverse biological effects, including enzyme inhibition and receptor modulation.

Biological Applications

Research indicates that compounds with similar structures often exhibit various pharmacological properties:

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.

- Receptor Binding : Its structural features suggest possible interactions with neurotransmitter receptors or other biological targets.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-2-methoxy-ethylamine hydrochloride | Lacks trifluoromethoxy group | Different reactivity |

| 1-Methyl-2-trifluoromethyl-ethylamine | Contains trifluoromethyl instead | Altered chemical behavior |

| N-Ethyl-[2-(penta-fluoroethoxy)ethyl]amine | Penta-fluoroether substitution | Broader fluorination effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.